(Quinoxalin-5-yl)methanol
Overview
Description
(Quinoxalin-5-yl)methanol , also known as quinolin-5-yl-methanol , is a heterocyclic compound with the empirical formula C10H9NO and a molecular weight of 159.18 g/mol . Its chemical structure features a quinoxaline ring fused to a methanol group. Quinoxalines are aromatic heterocycles containing a pyrazine ring with two nitrogen atoms.
Scientific Research Applications
5-HT3 Receptor Antagonism : A series of quinoxalin-2-carboxamides, structurally related to (Quinoxalin-5-yl)methanol, were synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. One compound, (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, was identified as particularly potent in this series (Mahesh et al., 2011).
Antidepressant-like Activity : Another derivative, (4-phenylpiperazin-1-yl)(quinoxalin-3-yl) methanone (4a), was studied for its antidepressant potential. It demonstrated significant antidepressant-like effects in rodent behavioral models of depression (Mahesh et al., 2012).
Anti-inflammatory and Analgesic Agents : New 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles were synthesized and evaluated as potential non-steroidal anti-inflammatory and analgesic agents. Some compounds in this series showed promising activity (Wagle et al., 2008).
Synthesis of Carbaldehyde Dimethyl Acetals : Research demonstrated a method for synthesizing 2-quinoxalinyl carbaldehyde dimethyl acetals from quinoxalines and methanol. This method is valuable for creating derivatives of quinoxalines in medicinal chemistry (Liu et al., 2013).
Conformational Analysis of Quinoxaline Derivatives : A study conducted on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1Н)-ylMethanone provided insights into the conformational properties of such compounds, which is essential for understanding their biological activities (Karkhut et al., 2014).
Properties
IUPAC Name |
quinoxalin-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLRCMBAYPSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669217 | |
Record name | (Quinoxalin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496765-32-3 | |
Record name | (Quinoxalin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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